![molecular formula C11H10ClN3O B3036118 (E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile CAS No. 338977-02-9](/img/structure/B3036118.png)
(E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile
Overview
Description
(E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile, also known as E-3-AMCP, is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is an organic compound composed of a nitrogen-containing heterocyclic ring, a four-ringed aromatic ring, and a three-ringed aliphatic ring. E-3-AMCP has been studied for its potential as an inhibitor of enzymes and for its potential applications in drug design.
Scientific Research Applications
Anticonvulsant Activity
Compounds structurally related to (E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile have been evaluated for their anticonvulsant properties. For instance, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound with a similar structure, was investigated for its anticonvulsant activity using the amygdala kindling model, though it was not active against amygdala kindled seizures (Scott et al., 1993).
Antimicrobial Activity
Certain derivatives of (E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile have demonstrated antimicrobial properties. For example, compounds like 2-Methoxy – 6 - {4' - [(4'''- Chlorophenyl) (phenyl) methyl amino] phenyl} - 4 - aryl nicotinonitrile have been synthesized and shown to exhibit antimicrobial activity against various bacteria and fungi (Guna et al., 2015).
Antitumor Activity and Tyrosine Kinase Receptor Inhibition
Derivatives of this compound have also been involved in antitumor studies. For instance, 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile was synthesized and characterized, showing strong and selective cytotoxic potency against cancer cell lines. It also exhibited promising inhibition efficacy against the EGFR and VEGFR-2 kinases, crucial in cancer development (El-Agrody et al., 2022).
Corrosion Inhibition
Some derivatives are explored for their potential as corrosion inhibitors. For example, α-aminophosphonates, including compounds with a similar structure to (E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile, have been studied for their effectiveness in preventing mild steel corrosion in hydrochloric acid, a common issue in industrial processes (Gupta et al., 2017).
Enzyme Inhibition
Derivatives of this compound have been synthesized and screened for their inhibition of enzymes like lipase and α-glucosidase, which are critical in metabolic processes. This research suggests potential applications in managing conditions like diabetes or obesity (Bekircan et al., 2015).
properties
IUPAC Name |
(E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-11(14)10(6-13)15-7-8-2-4-9(12)5-3-8/h2-5,7H,14H2,1H3/b11-10+,15-7? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPHECCRMKQMFZ-VJPMJKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)N=CC1=CC=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=C(\C#N)/N=CC1=CC=C(C=C1)Cl)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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